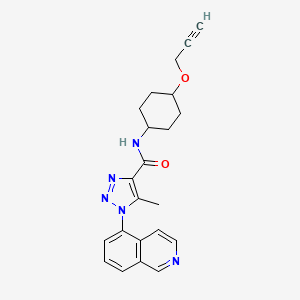![molecular formula C13H23N3O6S B7434618 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)
3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid, also known as DTCPA, is a synthetic peptide that has been widely used in scientific research. It is a potent and selective agonist for the metabotropic glutamate receptor subtype 8 (mGluR8), which is a member of the G protein-coupled receptor family. DTCPA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid is a selective agonist for mGluR8, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. When this compound binds to mGluR8, it activates a signaling cascade that leads to the inhibition of adenylate cyclase and the reduction of cAMP levels. This results in the modulation of various ion channels and neurotransmitter release, leading to the observed effects of this compound on neuronal activity and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the release of glutamate, GABA, and other neurotransmitters. This compound has also been shown to inhibit voltage-gated calcium channels and regulate GABA release. In vivo studies have demonstrated that this compound can modulate pain perception, anxiety, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid in lab experiments is its high potency and selectivity for mGluR8. This allows for precise modulation of the receptor without affecting other receptors or ion channels. However, one limitation of using this compound is its relatively short half-life, which may require frequent administration in in vivo studies.
Direcciones Futuras
There are several future directions for research involving 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid. One area of interest is the role of mGluR8 in neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the development of more potent and selective agonists for mGluR8, which may have therapeutic potential for various neurological and psychiatric disorders. Additionally, the development of mGluR8 antagonists may also have therapeutic potential, as they may be able to modulate the effects of this compound and other mGluR8 agonists.
Métodos De Síntesis
The synthesis of 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid involves several steps. The first step is the protection of the carboxylic acid group of L-glutamic acid with a tert-butyl group. The protected glutamic acid is then coupled with N-Fmoc-6-aminohexanoic acid using a coupling reagent such as HATU or DIC. The resulting dipeptide is then deprotected to yield the free amine. The free amine is then coupled with the protected thiazolidine-3-carboxylic acid using a coupling reagent such as HATU or DIC. The tert-butyl group is then removed using TFA to yield the final product, this compound.
Aplicaciones Científicas De Investigación
3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid has been widely used in scientific research as a tool to study the function of mGluR8. It has been shown to have a variety of effects on neuronal activity, including the modulation of glutamate release, inhibition of voltage-gated calcium channels, and regulation of GABA release. This compound has also been used to study the role of mGluR8 in various physiological processes, such as pain perception, anxiety, and addiction.
Propiedades
IUPAC Name |
3-[6-[(1,1-dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6S/c17-11(14-8-5-12(18)19)4-2-1-3-7-15-13(20)10-6-9-23(21,22)16-10/h10,16H,1-9H2,(H,14,17)(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBCZGISWPPSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1C(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(difluoromethoxy)phenyl]-3-[[(2R,3R)-2-prop-1-en-2-yloxane-3-carbonyl]amino]urea](/img/structure/B7434535.png)
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-7-hydroxybicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7434551.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]-1-methylbenzimidazole-5-carboxamide](/img/structure/B7434559.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)
![3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)
![3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)

![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)

![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)